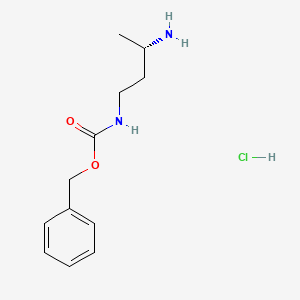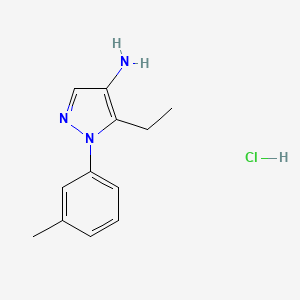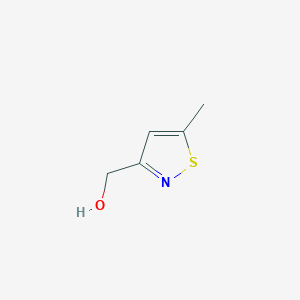![molecular formula C9H14O3 B1433475 Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1803604-88-7](/img/structure/B1433475.png)
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Vue d'ensemble
Description
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate, also known as MOMO, is a synthetic organic compound with a wide range of applications in scientific research. It is an effective and versatile reagent used in organic synthesis and as a building block for a variety of compounds. In addition, it has been studied for its biochemical and physiological effects, as well as its potential as a therapeutic agent.
Applications De Recherche Scientifique
Asymmetric Synthesis and Aza-Diels-Alder Reactions
The compound has been utilized in the asymmetric synthesis of bicyclic amino acid derivatives, leveraging Aza-Diels-Alder reactions. For example, derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized using chiral iminium ions with cyclopentadiene, showcasing its role in producing chiral bicyclic structures with high diastereoselectivity (Waldmann & Braun, 1991).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to synthesize structurally related compounds efficiently. For instance, methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate was synthesized from a precursor through microwave-assisted intramolecular cycloamination, demonstrating the effectiveness of microwave irradiation in facilitating complex chemical transformations (Onogi, Higashibayashi, & Sakurai, 2012).
Stereospecific Synthesis
The compound is central to stereospecific synthesis methods, such as the preparation of trisubstituted cyclopentanes and angularly disubstituted hydrindanols, through anodic oxidative decarboxylation and subsequent rearrangements. This application highlights its utility in constructing stereodefined cyclic structures with potential pharmaceutical significance (Imagawa, Sugita, Akiyama, & Kawanisi, 1981).
Synthesis of Analogues and Derivatives
Further research includes the synthesis of analogues and derivatives, such as the creation of cyclobutane amino acid analogues through formal [2+2] cycloaddition strategies. This showcases the adaptability of the compound in forming conformationally restricted amino acid analogues, which are essential in developing biologically active molecules (Avenoza et al., 2010).
Propriétés
IUPAC Name |
methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(8(10)11-2)5-6-3-4-7(9)12-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLXMYJPOAWQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157862 | |
| Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
CAS RN |
1803604-88-7 | |
| Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride](/img/structure/B1433392.png)



![Ethyl 5-[3-(aminomethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate hydrochloride](/img/structure/B1433398.png)
![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)




![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)
![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)